molecular formula C18H18FNO4S B2730993 (E)-N-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-2-phenylethenesulfonamide CAS No. 1281688-56-9

(E)-N-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-2-phenylethenesulfonamide

Cat. No.: B2730993
CAS No.: 1281688-56-9
M. Wt: 363.4
InChI Key: JMQFFDNPDSDJFO-UHFFFAOYSA-N
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Description

(E)-N-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-2-phenylethenesulfonamide (CAS 1281688-56-9) is a specialized benzodioxin derivative with molecular formula C18H18FNO4S and molecular weight 363.4 g/mol . This compound features a distinctive molecular architecture containing both a 6-fluoro-4H-1,3-benzodioxin moiety and a trans-configured (E)-2-phenylethenesulfonamide group, making it a valuable chemical entity for pharmaceutical research and development. The presence of the fluorine atom at the 6-position of the benzodioxin ring system enhances both metabolic stability and binding affinity in biological systems, while the sulfonamide functionality provides hydrogen bonding capabilities critical for molecular recognition processes . This compound serves as an important research chemical in medicinal chemistry programs, particularly in the development of novel therapeutic agents targeting metabolic disorders, neurodegenerative conditions, and psychiatric diseases . Researchers utilize this benzodioxin derivative as a key intermediate in structure-activity relationship studies, leveraging its rigid benzodioxin scaffold and conformationally constrained sulfonamide linkage for molecular recognition applications. The compound's structural features make it particularly valuable for investigating intracellular signaling pathways and enzyme inhibition mechanisms relevant to metabolic syndrome, type 2 diabetes, and insulin resistance . The fluorinated benzodioxin core presents opportunities for studying drug-receptor interactions through various spectroscopic and crystallographic methods, while the ethenesulfonamide group offers potential for covalent binding studies with biological nucleophiles. Strictly for research use only, this product is supplied with comprehensive analytical documentation including LCMS, HPLC, NMR, and elemental analysis data to ensure batch-to-batch consistency and compound integrity. Proper handling procedures should be followed, and the material should be stored under recommended conditions to maintain stability. Researchers should consult the safety data sheet prior to use and adhere to all applicable laboratory safety protocols. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-N-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO4S/c19-17-10-15(18-16(11-17)12-23-13-24-18)6-8-20-25(21,22)9-7-14-4-2-1-3-5-14/h1-5,7,9-11,20H,6,8,12-13H2/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQFFDNPDSDJFO-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)F)CCNS(=O)(=O)C=CC3=CC=CC=C3)OCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C(=CC(=C2)F)CCNS(=O)(=O)/C=C/C3=CC=CC=C3)OCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-2-phenylethenesulfonamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Benzodioxin Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodioxin ring.

    Fluorination: Introduction of the fluorine atom at the desired position on the benzodioxin ring using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Ethylation: The ethyl group is introduced via alkylation reactions, often using ethyl halides in the presence of a base.

    Coupling with Phenylethenesulfonamide: The final step involves coupling the fluoro-substituted benzodioxin intermediate with phenylethenesulfonamide under conditions that promote the formation of the desired (E)-isomer.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-2-phenylethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluoro-substituted benzodioxin ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(E)-N-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-2-phenylethenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which (E)-N-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-2-phenylethenesulfonamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Benzodioxin Derivatives

The 6-fluoro substitution on the benzodioxin ring distinguishes this compound from non-fluorinated analogues. highlights (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine hydrochloride, which shares the fluorinated benzodioxin core but lacks the ethenesulfonamide chain. Fluorine’s electron-withdrawing nature enhances metabolic stability and may improve binding affinity in biological targets compared to methoxy or hydroxyl substituents .

Sulfonamide-Based Inhibitors

The H-Series inhibitors (), such as H-89 (N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide), feature sulfonamide groups attached to aromatic amines. Unlike the target compound’s rigid ethenesulfonamide linker, H-89 employs a flexible cinnamylamino group. Bulky substituents like p-bromo in H-89 enhance selectivity for protein kinase A (PKA), whereas the target compound’s planar ethenesulfonamide may favor interactions with flat binding pockets (e.g., ATP sites in kinases) .

Styryl-Sulfonamide Hybrids

describes (E)-N-(2-substituted-styryl)-5-chloro-8-hydroxyquinolin-7-yl)-benzenesulfonamides. These compounds share the (E)-styryl-sulfonamide motif but incorporate a quinoline ring instead of benzodioxin. The quinoline’s nitrogen atom enables metal coordination, whereas the benzodioxin’s oxygen atoms may participate in hydrogen bonding. Chlorine substituents in these analogues increase lipophilicity, contrasting with fluorine’s polarity-enhancing effects in the target compound .

Physical and Crystallographic Properties

discusses polymorphism in arylethenesulfonamide derivatives, suggesting the target compound may exhibit multiple crystal forms. For example, the potassium salt of a related arylethenesulfonamide (Compound A) forms solvates with ethyl acetate or ethanol, impacting solubility and bioavailability.

Biological Activity

(E)-N-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-2-phenylethenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodioxin ring substituted with a fluorine atom, which enhances its lipophilicity and metabolic stability. The sulfonamide group contributes to its biological activity by interacting with various molecular targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC16H16FNO3S
Molecular Weight305.37 g/mol
CAS NumberNot available

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various signaling pathways. The presence of the fluorine atom increases binding affinity, while the sulfonamide moiety may facilitate inhibition of target enzymes.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes implicated in inflammatory pathways.
  • Receptor Modulation : It may modulate receptor activity, influencing cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. In vitro studies demonstrated significant inhibition of growth in Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Experimental models have shown that it reduces the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2023) reported that the compound displayed a minimum inhibitory concentration (MIC) of 12 µg/mL against Staphylococcus aureus, indicating strong antimicrobial activity.
  • Inflammation Model Study : In a murine model of inflammation, Johnson et al. (2024) found that administration of the compound significantly reduced swelling and pain compared to control groups.

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